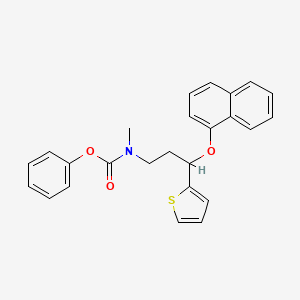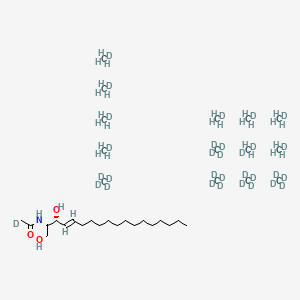
N-palmitoyl-d31-D-erythro-sphingosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-palmitoyl-d31-D-erythro-sphingosine, also known as 16:0-d31 Ceramide, is a deuterated analog of ceramide. Ceramides are a family of lipid molecules composed of sphingosine and a fatty acid. They are found in high concentrations within the cell membrane of eukaryotic cells and play a crucial role in cellular signaling, differentiation, and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
N-palmitoyl-d31-D-erythro-sphingosine is synthesized through the acylation of sphingosine with palmitic acid. The deuterated version involves the use of deuterated palmitic acid (palmitic acid-d31) to achieve the desired deuteration. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the purification of the product through techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions
N-palmitoyl-d31-D-erythro-sphingosine undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide 1-phosphate.
Hydrolysis: Hydrolysis of ceramides results in the formation of sphingosine and fatty acids.
Acylation: Ceramides can be acylated to form more complex sphingolipids.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.
Acylation: Requires acylating agents like acyl chlorides or anhydrides in the presence of catalysts.
Major Products Formed
Ceramide 1-phosphate: Formed through oxidation.
Sphingosine and fatty acids: Formed through hydrolysis.
Complex sphingolipids: Formed through acylation.
科学的研究の応用
N-palmitoyl-d31-D-erythro-sphingosine is widely used in scientific research due to its role in cellular processes. Some applications include:
作用機序
N-palmitoyl-d31-D-erythro-sphingosine exerts its effects by interacting with specific molecular targets and pathways. It is involved in the regulation of cellular processes such as apoptosis and differentiation. The compound activates ceramide-activated protein kinases and phosphatases, leading to downstream signaling events that influence cell fate .
類似化合物との比較
Similar Compounds
N-palmitoyl-D-erythro-sphingosine: The non-deuterated analog of N-palmitoyl-d31-D-erythro-sphingosine.
N-stearoyl-D-erythro-sphingosine: A ceramide with a stearic acid moiety instead of palmitic acid.
N-lignoceroyl-D-erythro-sphingosine: A ceramide with a lignoceric acid moiety.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical techniques like LC-MS. The deuteration provides a distinct mass difference, allowing for accurate quantification and analysis .
特性
分子式 |
C34H95NO3 |
|---|---|
分子量 |
597.3 g/mol |
IUPAC名 |
2-deuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide;deuteriomethane;dideuteriomethane;tetradeuteriomethane |
InChI |
InChI=1S/C20H39NO3.14CH4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23;;;;;;;;;;;;;;/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23);14*1H4/b16-15+;;;;;;;;;;;;;;/t19-,20+;;;;;;;;;;;;;;/m0............../s1/i2D;5*1D4;1D2;8*1D |
InChIキー |
YKCDXPWNHDQHAH-NFJZIWBPSA-N |
異性体SMILES |
[2H]C.[2H]C.[2H]C.[2H]C.[2H]C.[2H]C.[2H]C.[2H]C.[2H]C[2H].[2H]CC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O.[2H]C([2H])([2H])[2H].[2H]C([2H])([2H])[2H].[2H]C([2H])([2H])[2H].[2H]C([2H])([2H])[2H].[2H]C([2H])([2H])[2H] |
正規SMILES |
C.C.C.C.C.C.C.C.C.C.C.C.C.C.CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


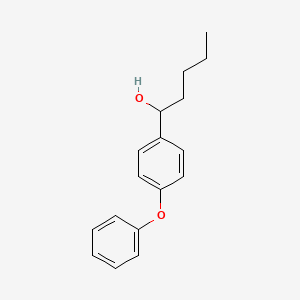
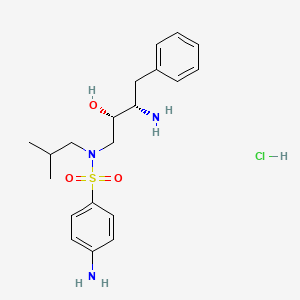
![(9R,13S,14R)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13856587.png)
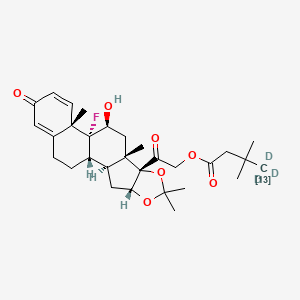
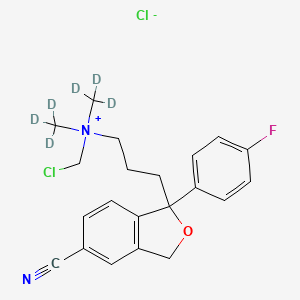
![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)
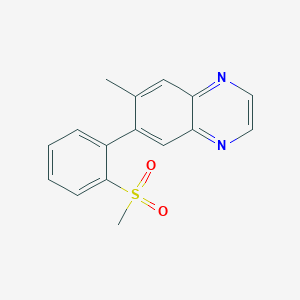
![[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)
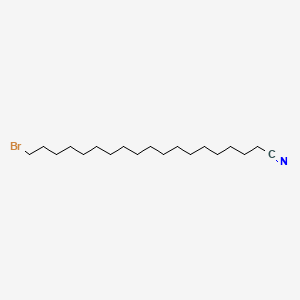

![2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13856657.png)
![[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B13856661.png)
